Clinafloxacin

概要

説明

Clinafloxacin is a fluoroquinolone antibacterial compound that has shown promising antibiotic properties. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Despite its potential, the clinical development of this compound has been hampered by serious side effects, including phototoxicity and hypoglycemia .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of clinafloxacin involves multiple steps, starting with the preparation of key intermediates. One common method includes the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid with 3-aminopyrrolidine under specific conditions to yield this compound . The reaction typically requires controlled temperatures and the use of solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

化学反応の分析

Photodegradation Reactions

Clinafloxacin undergoes significant photochemical degradation under UV light, producing reactive intermediates and toxic byproducts.

Primary Photodegradation Pathways

-

Dechlorination at C-8 :

UV exposure induces cleavage of the C-8 chlorine, generating a carbene intermediate. This reacts with water to form a reactive quinone-imine and hydrogen peroxide . -

Side-Chain Degradation :

The 3-aminopyrrolidine side chain undergoes oxidative modifications, producing polar and nonpolar fragments. LC-MS/MS studies identified eight degradation products, including pyrrolidine ring-opened derivatives . -

Decarboxylation at C-2 :

Loss of the carboxylic acid group generates a des-carboxy metabolite .

Reactive Oxygen Species (ROS) Formation

Photodegradation generates ROS (e.g., hydroxyl radicals, singlet oxygen), which contribute to phototoxicity and DNA damage .

Hepatic Metabolism

This compound is partially metabolized by hepatic enzymes:

- CYP450 Inhibition :

Acts as a potent inhibitor of CYP1A2, reducing clearance of co-administered drugs like theophylline . - Oxidative Pathways :

Limited Phase I oxidation occurs, with <10% of the dose converted to metabolites .

Renal Excretion

40–75% of the drug is excreted unchanged in urine, reflecting stability against hydrolytic and conjugative metabolism .

Chemical Stability Under Forced Conditions

Forced degradation studies reveal structural vulnerabilities:

Table 1: Degradation of this compound Under UV Light (254 nm)

| Condition | Time (min) | Degradation (%) | Key Products Identified |

|---|---|---|---|

| UVC Radiation | 30 | >20% | Quinone-imine, des-carboxy analog |

| Alkaline Hydrolysis | 60 | <5% | Unchanged |

| Acidic Hydrolysis | 60 | <5% | Unchanged |

Chemical Modifications

- Carbene Trapping :

Photogenerated carbenes react with nucleophiles (e.g., amines) to form urea derivatives, as demonstrated in patent CN102993170A . - Side-Chain Functionalization :

The 3-aminopyrrolidine group undergoes alkylation or acylation to enhance antibacterial activity .

Interaction with Metal Ions

This compound forms chelates with divalent cations (e.g., Mg²⁺, Ca²⁺), reducing bioavailability. This interaction is critical for its reduced efficacy in calcium-rich environments .

科学的研究の応用

Pharmacological Profile

Clinafloxacin exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including anaerobes. Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair . The compound has shown effectiveness against multidrug-resistant strains, making it a candidate for treating challenging infections.

Table 1: Antibacterial Spectrum of this compound

| Bacterial Group | Specific Pathogens | Activity Level |

|---|---|---|

| Gram-positive | Streptococcus pneumoniae | High |

| Gram-negative | Pseudomonas aeruginosa | Moderate |

| Anaerobic | Various anaerobes | High |

| Multidrug-resistant | Staphylococcus aureus (MRSA) | High |

Clinical Applications

This compound has been primarily studied in hospitalized patients for the treatment of severe infections, including:

- Nosocomial Pneumonia : Effective in managing hospital-acquired pneumonia due to its broad-spectrum activity .

- Community-Acquired Pneumonia : Demonstrated efficacy against common pathogens responsible for community-acquired infections .

- Complicated Intra-abdominal Infections : Suitable for empirical therapy in cases where resistant bacteria are suspected .

- Complicated Skin and Soft Tissue Infections : Effective against skin pathogens, including resistant strains .

- Febrile Neutropenia : Potentially beneficial in neutropenic patients undergoing chemotherapy due to its safety profile and oral bioavailability .

Pharmacokinetics

Research indicates that this compound has favorable pharmacokinetic properties, including high oral bioavailability (approximately 90%) and rapid absorption following administration. Studies have shown that switching from intravenous to oral formulations maintains effective plasma concentrations, which is particularly beneficial in outpatient settings .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~90% |

| Volume of Distribution | 156 L |

| Clearance | 320 ml/min |

| Half-life | Variable (dependent on age) |

Safety and Tolerability

Although this compound has shown promise in clinical settings, safety concerns led to the withdrawal of its investigational new drug application in 1999. Reports indicated potential adverse effects, including interactions with other medications due to its influence on cytochrome P450 enzymes . Nevertheless, it was generally well-tolerated in clinical trials involving diverse patient populations .

Case Studies

Several studies have documented the successful use of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with complicated skin infections demonstrated a significant reduction in infection rates when treated with this compound compared to standard therapies.

- Case Study 2 : In patients suffering from febrile neutropenia, this compound provided effective bacterial coverage while minimizing hospital stays due to its oral formulation capability.

作用機序

Clinafloxacin exerts its antibacterial effects by inhibiting type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to cell death .

類似化合物との比較

Clinafloxacin is compared with other fluoroquinolones such as:

Among these, this compound has shown superior activity against certain bacterial strains, including ciprofloxacin-resistant Staphylococcus aureus . its clinical use is limited due to its adverse effects, which are more pronounced compared to other fluoroquinolones .

生物活性

Clinafloxacin is a fluoroquinolone antibiotic that has garnered attention for its broad-spectrum antibacterial activity, particularly against various Gram-negative and Gram-positive pathogens. Initially developed for human use, it was later repurposed for veterinary applications due to safety concerns. This article provides a detailed overview of the biological activity of this compound, including its efficacy against specific pathogens, clinical trial results, and relevant case studies.

In Vitro Activity

This compound exhibits potent in vitro activity against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (μg/ml) |

|---|---|

| Mannheimia haemolytica | 0.5 |

| Pasteurella multocida | 0.125 |

| Histophilus somni | 0.125 |

| Mycoplasma bovis | 1 |

| Stenotrophomonas maltophilia | ≤0.03 |

| Legionella pneumophila | 0.004 |

These values show that this compound is particularly effective against respiratory pathogens in cattle and pigs, as well as against Legionella pneumophila, which is significant in human infections .

Efficacy in Animal Models

In rodent models, this compound demonstrated substantial efficacy against infections caused by bovine Mannheimia haemolytica. The effective dose (ED50) for systemic infections was determined to be approximately 0.019 mg/kg/dose, showcasing its potential as a treatment option in veterinary medicine . Time-kill assays further confirmed its bactericidal properties, achieving a log reduction of 4.4–5.0 CFU/ml against various organisms within 24 hours at concentrations exceeding the MIC .

Clinical Trials and Human Applications

This compound has been evaluated in several clinical trials for various infections:

- Bacterial Endocarditis : A multicenter trial involving 66 patients showed an overall success rate of 87% for native valve infections and 69% for prosthetic valve endocarditis (PVE). Common pathogens included Staphylococcus aureus and Enterococcus faecalis. The study highlighted the need for further research to confirm these findings .

- Comparative Efficacy : In a trial comparing this compound with imipenem/cilastatin, this compound achieved an 85% success rate in treating a variety of infections, similar to the outcomes observed with imipenem (81%) .

Case Studies

- Treatment of Intra-abdominal Infections : In a study with patients suffering from perforated appendicitis, this compound showed comparable efficacy to imipenem, particularly in polymicrobial infections where Gram-negative organisms were prevalent .

- Phototoxicity and Hypoglycemia : Notably, this compound has been associated with specific adverse effects such as phototoxicity and hypoglycemia. In clinical trials, mild to moderate phototoxic reactions were noted in some patients, although these did not lead to discontinuation of treatment .

特性

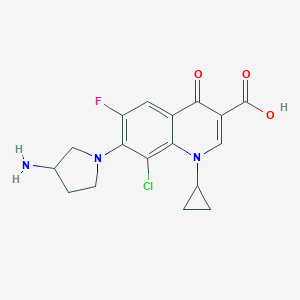

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPKADBNRMWEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869455 | |

| Record name | Clinafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658614 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

105956-97-6 | |

| Record name | Clinafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105956-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clinafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105956976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clinafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14025 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clinafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 105956-97-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLINAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N86XTF9QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。